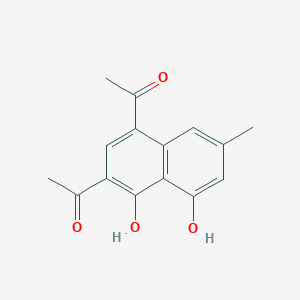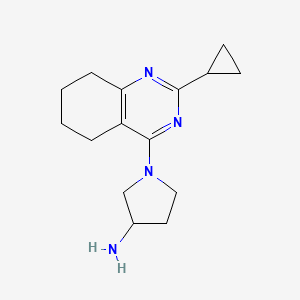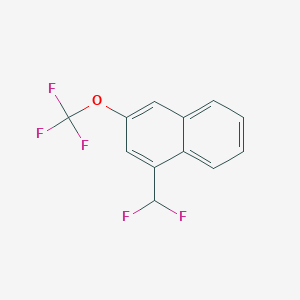
1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with trifluoromethylating agents . This process can be carried out under mild conditions, often using photochemical or catalytic methods to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .
化学反应分析
Types of Reactions: 1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
科学研究应用
1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene has several scientific research applications:
作用机制
The mechanism by which 1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene exerts its effects is primarily through its interactions with molecular targets in chemical and biological systems. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . This can lead to alterations in molecular pathways and biological activities, making it a valuable tool in drug discovery and development .
相似化合物的比较
- 1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene
- 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene
- 1-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene
Uniqueness: 1-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene is unique due to the specific positioning of the difluoromethyl and trifluoromethoxy groups on the naphthalene ring. This positioning can significantly influence the compound’s chemical reactivity, physical properties, and biological interactions, distinguishing it from other similar compounds .
属性
分子式 |
C12H7F5O |
|---|---|
分子量 |
262.17 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)10-6-8(18-12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H |
InChI 键 |
JBCOASQZOBCJCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


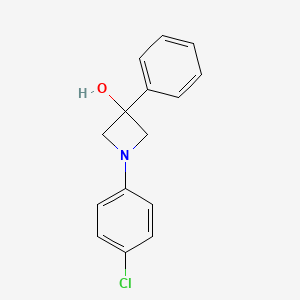
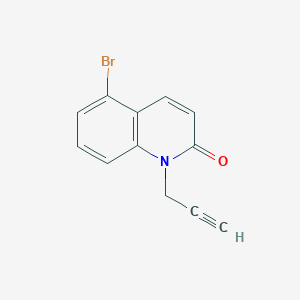
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
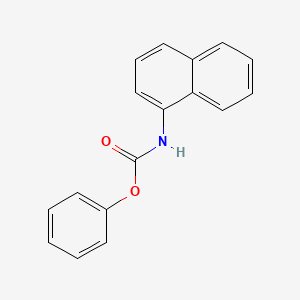
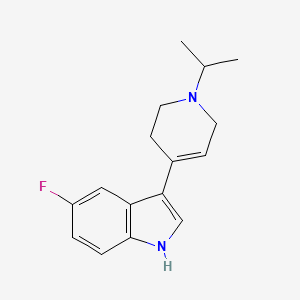
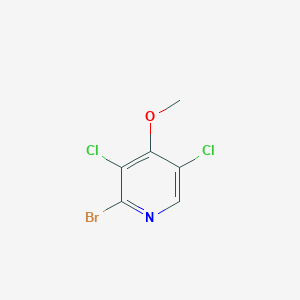
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)



